molecular formula C12H9ClO3 B14766690 5-(2-Chlorophenyl)-3-methylfuran-2-carboxylic acid

5-(2-Chlorophenyl)-3-methylfuran-2-carboxylic acid

Cat. No.: B14766690
M. Wt: 236.65 g/mol
InChI Key: FLEQDWVSPWNQAC-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-3-methylfuran-2-carboxylic acid is an organic compound belonging to the class of furoic acids. These compounds are characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom. The presence of a chlorophenyl group and a methyl group on the furan ring makes this compound unique and of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-3-methylfuran-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with the furan ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the furan ring is treated with carbon dioxide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-3-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

5-(2-Chlorophenyl)-3-methylfuran-2-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-3-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit methionine aminopeptidase, an enzyme involved in protein synthesis. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chlorophenyl)-3-methylfuran-2-carboxylic acid is unique due to its specific combination of a furan ring, a chlorophenyl group, and a carboxylic acid group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

5-(2-chlorophenyl)-3-methylfuran-2-carboxylic acid

InChI

InChI=1S/C12H9ClO3/c1-7-6-10(16-11(7)12(14)15)8-4-2-3-5-9(8)13/h2-6H,1H3,(H,14,15)

InChI Key

FLEQDWVSPWNQAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

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